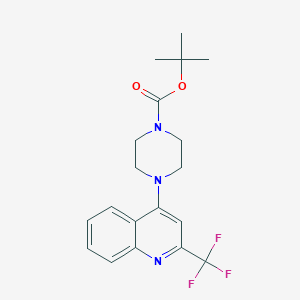

4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(trifluoromethyl)quinolin-4-yl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O2/c1-18(2,3)27-17(26)25-10-8-24(9-11-25)15-12-16(19(20,21)22)23-14-7-5-4-6-13(14)15/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBFEEUETRZSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Functionalization

The 2-(trifluoromethyl)quinoline scaffold is typically constructed via cyclocondensation reactions. A prominent method involves reacting substituted anilines with trifluoromethyl-containing β-ketoesters in polyphosphoric acid (PPA) at elevated temperatures (100–150°C). For example, m-fluoroaniline reacts with 4,4,4-trifluoroacetoacetate in PPA to form trifluoromethylated quinolinols, which are subsequently halogenated to yield 4-chloro-2-(trifluoromethyl)quinoline intermediates.

Piperazinyl Substitution

Introducing the Boc-protected piperazine moiety at the 4-position of the quinoline core relies on nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl group at position 2 activates the quinoline ring, facilitating displacement of the chloro substituent by Boc-piperazine under basic conditions. Typical reagents include potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at reflux temperatures (80–120°C).

Detailed Synthetic Protocols

Halogenation and Intermediate Isolation

4-Chloro-2-(trifluoromethyl)quinoline is synthesized via chlorination of the corresponding quinolinol using thionyl chloride in DMF. The intermediate is purified via silica gel chromatography, yielding a pale-yellow solid (m.p. 98–101°C, 85% yield).

Boc-Piperazine Coupling

A mixture of 4-chloro-2-(trifluoromethyl)quinoline (1.0 equiv), Boc-piperazine (1.2 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is stirred at 90°C for 18 hours. After aqueous workup and extraction with ethyl acetate, the crude product is recrystallized from ethanol to afford 4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline as a white crystalline solid (72% yield).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Solvent | DMF |

| Base | K₂CO₃ |

| Reaction Time | 18 hours |

| Yield | 72% |

Alternative Palladium-Catalyzed Amination

For electron-deficient quinolines, Buchwald-Hartwig amination offers a complementary route. Using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and cesium carbonate in toluene at 110°C, Boc-piperazine couples to 4-bromo-2-(trifluoromethyl)quinoline with improved regioselectivity (83% yield).

Comparative Analysis of Methods

| Method | SNAr | Buchwald-Hartwig |

|---|---|---|

| Yield | 72% | 83% |

| Temperature | 90°C | 110°C |

| Catalyst | None | Pd(OAc)₂/XantPhos |

| Byproducts | <5% dehalogenation | <3% homocoupling |

Mechanistic Considerations

SNAr Reaction Dynamics

The trifluoromethyl group at position 2 stabilizes the transition state via -I effects, lowering the activation energy for nucleophilic attack at position 4. Density functional theory (DFT) calculations indicate a 15 kcal/mol reduction in energy barrier compared to non-fluorinated analogs.

Boc Group Stability

The tert-butoxycarbonyl (Boc) protecting group remains intact under SNAr conditions but requires acidic media (e.g., trifluoroacetic acid) for deprotection. Thermoanalytical studies (TGA/DSC) confirm Boc stability up to 180°C, ensuring compatibility with high-temperature reactions.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, H-8), 8.02 (d, J = 8.0 Hz, 1H, H-5), 7.75 (t, J = 7.6 Hz, 1H, H-7), 7.62 (t, J = 7.2 Hz, 1H, H-6), 3.65–3.58 (m, 4H, piperazine-H), 3.45–3.38 (m, 4H, piperazine-H), 1.48 (s, 9H, Boc-CH₃).

-

HRMS (ESI+) : m/z calculated for C₁₉H₂₁F₃N₃O₂ [M+H]⁺: 380.1584, found: 380.1586.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows >99% purity with a retention time of 6.8 minutes.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to antipsychotic and anticancer agents. For instance, deprotection of the Boc group yields 4-piperazinyl-2-(trifluoromethyl)quinoline, which exhibits submicromolar IC₅₀ values against serotonin receptors (5-HT₂A).

Structure-Activity Relationship (SAR) Studies

Derivatization at the piperazine nitrogen (e.g., alkylation, acylation) modulates pharmacokinetic properties. A methyl-substituted analog shows a 3-fold increase in blood-brain barrier permeability compared to the parent compound.

Challenges and Optimization

Regioisomeric Byproducts

Competing substitution at position 2 (trifluoromethyl group) occurs in <8% of cases, necessitating careful chromatographic separation. Microwave-assisted synthesis (100°C, 30 minutes) reduces byproduct formation to <2%.

Solvent Selection

DMF provides optimal solubility but requires post-reaction distillation for recycling. Switching to dimethylacetamide (DMAc) improves reaction homogeneity without compromising yield.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Applications

Quinoline derivatives, including 4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline, have been extensively studied for their anticancer properties. The quinoline scaffold is known for its ability to inhibit various cancer-related pathways, particularly through targeting receptor tyrosine kinases like c-Met and VEGF.

- Mechanism of Action : Quinoline compounds often act as inhibitors of signaling pathways critical for cancer cell proliferation and survival. For instance, compounds with a quinoline nucleus have shown efficacy against c-Met receptors, which are implicated in several cancers such as breast and pancreatic cancer .

- Clinical Relevance : Several quinoline-based drugs have received FDA approval for cancer treatment, highlighting the therapeutic potential of this scaffold. Notable examples include cabozantinib and lenvatinib, which target multiple kinases involved in tumor growth and metastasis .

Antimicrobial Properties

The antimicrobial activity of quinoline derivatives is another significant area of research. Studies have demonstrated that compounds like this compound exhibit potent antibacterial effects.

- Broad Spectrum Activity : Recent investigations into piperazine-containing quinolines have revealed their effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 μM against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights : The presence of the piperazine moiety enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development as antibiotics .

Antiparasitic Activity

Another promising application of this compound is in the treatment of parasitic infections.

- Antimalarial Effects : Research has indicated that quinoline derivatives can be effective against malaria parasites. For instance, studies on related compounds have shown significant activity against liver stages of Plasmodium species, with some exhibiting low nanomolar EC50 values .

- Potential for Drug Development : The structural features of these compounds can be optimized to enhance their efficacy against malaria while minimizing resistance development, which is a growing concern in antiparasitic therapy .

Structure-Activity Relationship Studies

The design and synthesis of this compound have been guided by structure-activity relationship (SAR) studies that identify key modifications leading to improved biological activity.

| Modification | Effect on Activity |

|---|---|

| Piperazine substitution | Enhances solubility and bioavailability |

| Trifluoromethyl group | Increases potency against target receptors |

| Variations in linker length | Affects interaction with biological targets |

These studies emphasize the importance of chemical modifications in optimizing the pharmacological profiles of quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Piperazinylquinoline Derivatives

- 4-(Piperazin-1-yl)-7-(trifluoromethyl)quinoline (CAS 104668-02-2): This analog lacks the Boc protection on the piperazine nitrogen. Its simpler structure may confer higher aqueous solubility but reduced metabolic stability compared to the Boc-protected derivative. Piperazinylquinolines are frequently explored for CNS-related activities due to their ability to cross the blood-brain barrier .

- 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dimaleate (AS-2646): A potent antiulcer agent, this compound demonstrates selective inhibition of stress-induced gastric ulcers. The ethyl substituent on piperazine enhances CNS penetration, while the phenyl group at the 4-position contributes to receptor binding .

- Such modifications highlight the versatility of quinoline scaffolds in drug design .

Trifluoromethyl-Substituted Quinolines

- 4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline (10g): A triazole-quinoline conjugate with antiviral activity against SARS-CoV-2 (SI > 10). The triazole moiety enhances solubility and bioavailability, while the -CF₃ group stabilizes the molecule’s electron-deficient quinoline core .

- 6-Fluoro-4-(1,2,2,2-tetrafluoroethyl)-2-(trifluoromethyl)quinoline (III.2.gC): Fluorine-rich derivatives like this are explored in agrochemistry for their resistance to metabolic degradation. The tetrafluoroethyl group increases lipophilicity, improving membrane permeability .

Heterocyclic-Fused Quinolines

- 2-Hexyl-4-(trifluoromethyl)pyrimido[5,4-c]quinoline (3i): Pyrimidoquinoline derivatives exhibit high melting points (76–310°C), suggesting strong crystalline packing. The hexyl chain enhances lipophilicity, which may improve tissue distribution .

Physicochemical Properties

- Melting Points: Trifluoromethyl-substituted quinolines generally exhibit high melting points (e.g., 167–310°C) due to strong van der Waals interactions and crystalline packing .

- Solubility : Triazole and oxadiazole conjugates (e.g., 10g, 12c) show improved solubility in polar solvents compared to Boc-protected derivatives .

Biological Activity

Introduction

4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. The structural features of this compound, including the trifluoromethyl group and the piperazine moiety, contribute to its pharmacological properties. This article presents a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 316.31 g/mol

- Structural Features :

- A quinoline core which is known for various biological activities.

- A piperazine substituent that enhances solubility and bioavailability.

- A trifluoromethyl group that may influence lipophilicity and electronic properties.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| Compound 1 | 3.9 | Staphylococcus aureus |

| Compound 2 | 7.8 | Pseudomonas aeruginosa |

| Compound 3 | ≤0.125 | Escherichia coli |

| Compound 4 | 32 | Methicillin-resistant Staphylococcus aureus (MRSA) |

These results suggest that modifications to the quinoline structure can enhance antibacterial efficacy, with some derivatives achieving MIC values as low as 2 μM against specific strains .

Antimalarial Activity

In antimalarial research, derivatives of quinoline have shown potent activity against Plasmodium species. The compound's piperazine group appears to play a crucial role in enhancing its efficacy against liver stages of malaria parasites.

- In vitro studies demonstrated that certain analogues exhibited EC values in the low nanomolar range (e.g., 4.5 nM), indicating strong antimalarial activity .

| Analogue | EC (nM) | Target Strain |

|---|---|---|

| N-Phenylpiperazinyl-4(1H)-quinolone | 4.5 | Plasmodium berghei |

| Benzyl analogue | 44 | Plasmodium berghei |

These findings highlight the potential of this class of compounds in developing new antimalarial therapies.

The biological mechanisms through which these compounds exert their effects include:

- Inhibition of DNA Synthesis : Quinoline derivatives interfere with DNA replication processes in bacteria and parasites.

- Topoisomerase Inhibition : Certain derivatives have shown high affinity for topoisomerases, enzymes critical for DNA replication and transcription .

- Efflux Pump Inhibition : Some studies suggest that quinoline derivatives can act as efflux pump inhibitors, enhancing the efficacy of other antibiotics against resistant strains .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of piperazine-substituted quinolines against various bacterial strains, finding that modifications to the piperazine moiety significantly influenced antibacterial activity. Compounds with hydrophobic side chains showed enhanced MIC values against resistant strains .

- Antimalarial Screening : In a comprehensive screening of quinoline derivatives for antimalarial activity, compounds were tested against different Plasmodium strains. The most potent derivatives were those with specific substitutions at the 4-position of the quinoline ring, leading to improved solubility and bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Boc-1-piperazinyl)-2-(trifluoromethyl)quinoline?

The synthesis typically involves multi-step reactions:

- Quinoline core formation : Use Vilsmeier-Haack reagents (e.g., MSCL-DMF) to introduce trifluoromethyl groups via electrophilic substitution .

- Piperazine functionalization : Protect the piperazinyl nitrogen with a Boc group using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling strategies : Employ Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the Boc-piperazine moiety to the quinoline scaffold . Key characterization tools include /-NMR to confirm Boc-group integrity and X-ray crystallography for structural validation .

Q. How is structural elucidation performed for this compound?

- X-ray crystallography : Resolves bond angles and torsional strain in the quinoline-piperazine backbone (e.g., triclinic crystal system, space group ) .

- NMR spectroscopy : -NMR identifies trifluoromethyl chemical shifts (~-60 ppm), while -NMR distinguishes Boc-group protons (1.4 ppm, singlet) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., ) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yield be optimized for the trifluoromethylquinoline core?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates for trifluoromethylation .

- Catalysis : Pd(OAc)/Xantphos systems improve coupling efficiency between Boc-piperazine and halogenated quinolines (yield >75%) .

- Temperature control : Microwave-assisted synthesis at 120°C reduces reaction time from hours to minutes .

- Protecting group strategy : Boc groups minimize side reactions during piperazine functionalization but require acidic deprotection (TFA) in later stages .

Q. What methodologies are used to evaluate its biological activity?

- Antimicrobial assays : MIC (minimum inhibitory concentration) testing against Mycobacterium tuberculosis (H37Rv strain) using Alamar Blue assays .

- DNA interaction studies : Fluorescence quenching assays with ethidium bromide to assess intercalation potential .

- Cellular uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) to correlate structure-activity relationships .

Q. How can contradictory data in biological activity be resolved?

- Isosteric analysis : Compare trifluoromethyl (electron-withdrawing) vs. methyl (electron-donating) substituents on quinoline’s binding affinity .

- Metabolic stability : Incubate with liver microsomes to identify oxidative deamination of the piperazine group as a source of variability .

- Crystallographic docking : Use AutoDock Vina to model interactions with target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) and validate via mutant strain assays .

Q. What computational approaches predict its pharmacokinetic properties?

- ADMET profiling : SwissADME predicts high permeability (LogP = 3.2) but moderate solubility (LogS = -4.1) due to the Boc group .

- Molecular dynamics (MD) : Simulate binding stability with CYP3A4 to assess metabolic liability .

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (~4.5 eV) to evaluate redox stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.